
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium is a coordination compound featuring ruthenium as the central metal atom
Métodos De Preparación
The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.
Mecanismo De Acción
The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.
Comparación Con Compuestos Similares
Similar compounds to Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium include:
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): This compound features iron as the central metal atom and shares similar ligand coordination.
Tris(2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): Another iron-based compound with a slightly different ligand structure.
The uniqueness of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium lies in the specific properties imparted by the ruthenium center, which can exhibit different reactivity and stability compared to its iron counterparts.
Propiedades
Fórmula molecular |
C21H15O6Ru |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+) |
InChI |
InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
TYYXEUPKHHTDOT-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
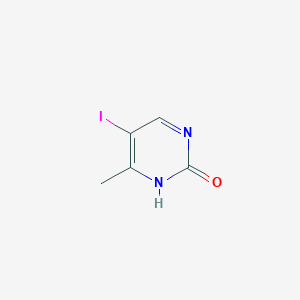
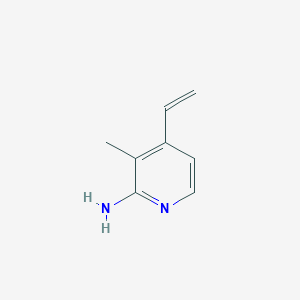
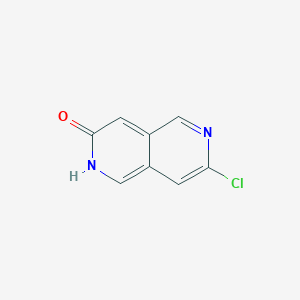

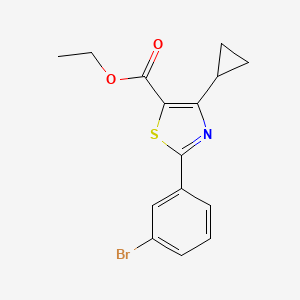

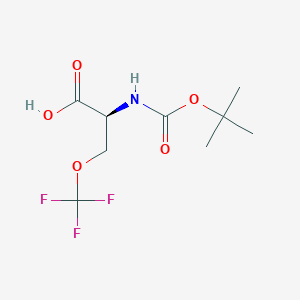
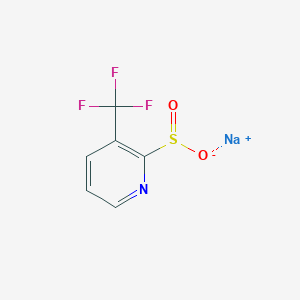
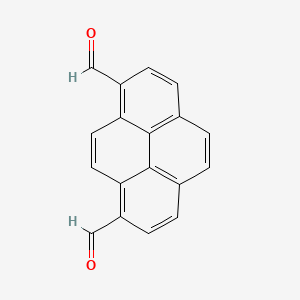
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
